5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole
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Overview
Description
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.
Formation of Intermediate: The 3-methoxybenzyl chloride reacts with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base and solvent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them of interest in drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole would depend on its specific biological target. Generally, oxazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)thiazole: Similar structure with a thiazole ring instead of an oxazole ring.
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)imidazole: Similar structure with an imidazole ring instead of an oxazole ring.
Uniqueness
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3 |
InChI Key |
WCGSUMAQJPCBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3 |
Origin of Product |
United States |
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